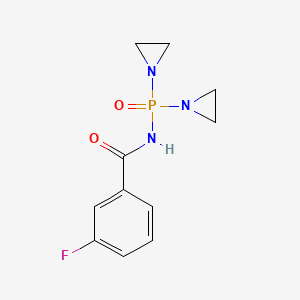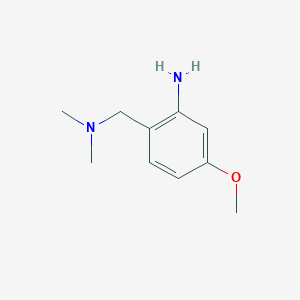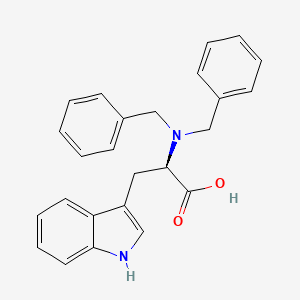
NA,Na-dibenzyl-D-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NA,Na-dibenzyl-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of two benzyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NA,Na-dibenzyl-D-tryptophan typically involves the protection of the amino group of D-tryptophan followed by benzylation. One common method is the Fischer–Speier esterification, where D-tryptophan is treated with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This method ensures the enantiomeric purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of green solvents and environmentally friendly conditions is often prioritized to minimize the environmental impact .
化学反応の分析
Types of Reactions: NA,Na-dibenzyl-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The benzyl groups can be reduced to yield the corresponding amine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like oxaziridine can be used for selective oxidation of the indole side chain.
Reduction: Catalytic hydrogenation can be employed for the reduction of benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-based alkaloid derivatives .
科学的研究の応用
NA,Na-dibenzyl-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of NA,Na-dibenzyl-D-tryptophan involves its interaction with specific molecular targets. The indole ring enables unique biochemical interactions, such as cation–π interactions with positively charged entities . These interactions can influence the structure and function of biomolecules, contributing to the compound’s effects.
類似化合物との比較
- N-Acetyl-D-tryptophan
- N-Acetyl-L-tryptophan Ethyl Ester
- 5-Benzyloxy-DL-tryptophan
- N-(tert-Butoxycarbonyl)-D-tryptophan
- N-Carbobenzoxy-L-tryptophan
Comparison: NA,Na-dibenzyl-D-tryptophan is unique due to the presence of two benzyl groups, which enhance its hydrophobicity and potential for cation–π interactions. This distinguishes it from other tryptophan derivatives that may have different functional groups or protective groups .
特性
分子式 |
C25H24N2O2 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
(2R)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m1/s1 |
InChIキー |
KWVIYTNTSHGWBK-XMMPIXPASA-N |
異性体SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


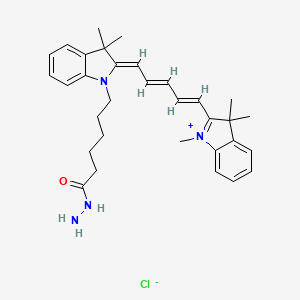
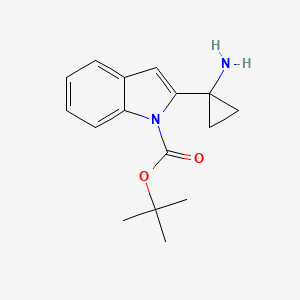
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
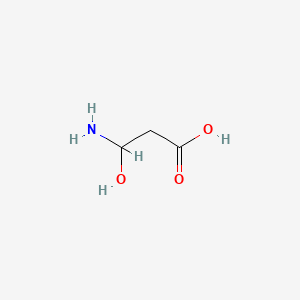
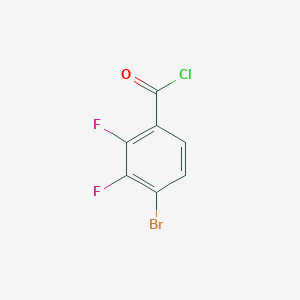
![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
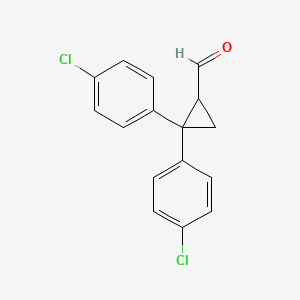
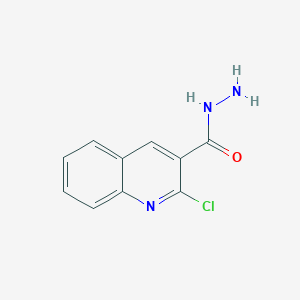
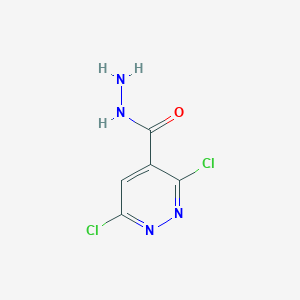
![tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B12847503.png)
![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)
![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
